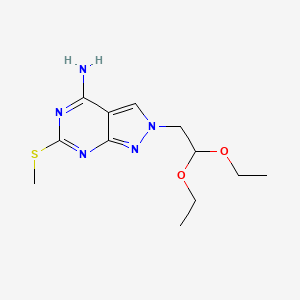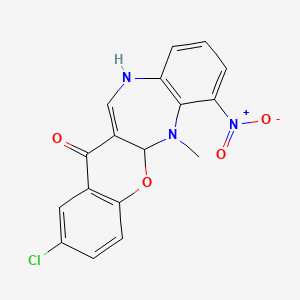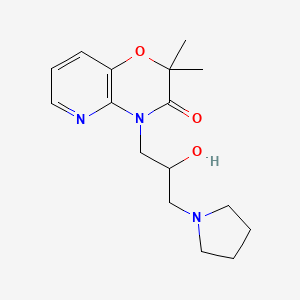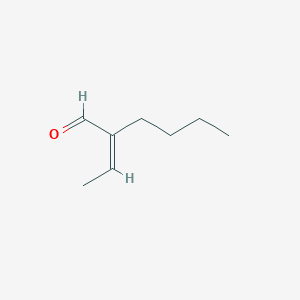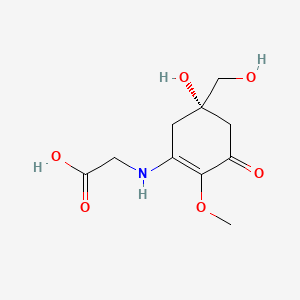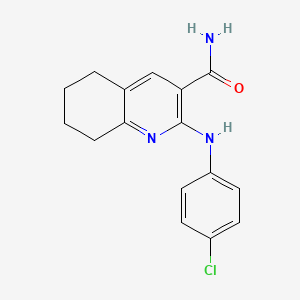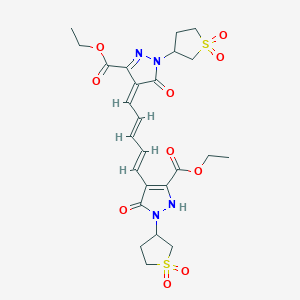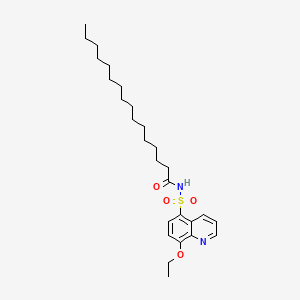
Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a synthetic organic compound characterized by its complex molecular structure It contains a quinoline ring substituted with an ethoxy group and a sulfonyl group, linked to a palmitamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Ethoxylation: The quinoline ring is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxyquinoline is sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated ethoxyquinoline is reacted with palmitic acid chloride in the presence of a base like triethylamine to form the final compound.
Industrial Production Methods
Industrial production of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of quinoline carboxylic acids.
Reduction: Formation of quinoline thiols.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.
Medicine
In medicine, Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is being explored for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or inflammatory conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find use in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to protein active sites, while the sulfonyl group can form strong interactions with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitamide, N-(8-methoxy-5-quinolylsulfonyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
Palmitamide, N-(8-ethoxy-6-quinolylsulfonyl)-: Similar structure but with the sulfonyl group at a different position on the quinoline ring.
Palmitamide, N-(8-ethoxy-5-quinolylcarbonyl)-: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, while the sulfonyl group increases its potential for strong interactions with biological targets.
This detailed overview provides a comprehensive understanding of Palmitamide, N-(8-ethoxy-5-quinolylsulfonyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
96973-94-3 |
|---|---|
Molekularformel |
C27H42N2O4S |
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
N-(8-ethoxyquinolin-5-yl)sulfonylhexadecanamide |
InChI |
InChI=1S/C27H42N2O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-26(30)29-34(31,32)25-21-20-24(33-4-2)27-23(25)18-17-22-28-27/h17-18,20-22H,3-16,19H2,1-2H3,(H,29,30) |
InChI-Schlüssel |
HJQKEICUKMPAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)

